molecular formula C8H12N2O2 B2705382 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid CAS No. 1006483-09-5

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B2705382
CAS No.: 1006483-09-5
M. Wt: 168.196
InChI Key: PZBWOPGZFVWYRW-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid typically involves the following steps:

    Formation of 1-ethyl-1H-pyrazole: This can be achieved by reacting ethylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The 1-ethyl-1H-pyrazole is then alkylated with a suitable alkyl halide to introduce the propanoic acid moiety. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and ion channels, which can influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
  • 3-(1-phenyl-1H-pyrazol-3-yl)propanoic acid
  • 3-(1-isopropyl-1H-pyrazol-3-yl)propanoic acid

Uniqueness

3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.

Properties

IUPAC Name

3-(1-ethylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBWOPGZFVWYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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